molecular formula C28H40O3 B1148900 8,14-Epoxyergosta-4,22-diene-3,6-dione CAS No. 1265908-20-0

8,14-Epoxyergosta-4,22-diene-3,6-dione

Cat. No.: B1148900
CAS No.: 1265908-20-0
M. Wt: 424.6154
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Description

8,14-Epoxyergosta-4,22-diene-3,6-dione is a bioactive epoxyergostane-type steroid of natural origin, attracting significant interest in life science research for its potent antitumor properties . A key area of investigation is its strong cytotoxic activity against human cancer cell lines. Studies on human promyelocytic leukemia (HL-60) cells have shown that the compound exerts its growth inhibition effect by inducing G2/M cell cycle arrest . This mechanism is associated with the reduction of cellular tubulin levels. The cytotoxic effect culminates in mitochondrial oxidative damage, which triggers autophagy-associated cell death . Furthermore, proteomic analysis suggests that the compound may disarm oncogenic pathways via direct modulation of the epigenetic machinery, as indicated by a decrease in the expression levels of several histones . The compound is closely related to other ergosta-derived steroids, which have been reported to induce apoptosis in hepatocellular carcinoma cells through both intrinsic and extrinsic pathways, involving caspase activation and the regulation of Bcl-2 family proteins . As part of the broader class of steroids bearing an oxirane ring, this compound exemplifies the promising biological activities—including antineoplastic, apoptosis-agonistic, and anti-inflammatory effects—associated with this chemical group . This product is sold for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,6R,7R,10R,11R)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-15-ene-14,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O3/c1-17(2)18(3)7-8-19(4)21-10-14-28-26(21,6)13-11-24-25(5)12-9-20(29)15-22(25)23(30)16-27(24,28)31-28/h7-8,15,17-19,21,24H,9-14,16H2,1-6H3/b8-7+/t18-,19+,21+,24+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVSRKXHTYPLOV-ZNUAOLICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC23C1(CCC4C2(O3)CC(=O)C5=CC(=O)CCC45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@]23[C@@]1(CC[C@H]4[C@@]2(O3)CC(=O)C5=CC(=O)CC[C@]45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239376
Record name (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265908-20-0
Record name (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265908-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Natural Occurrence of 8,14 Epoxyergosta 4,22 Diene 3,6 Dione

Discovery from Endophytic Fungi

The exploration of endophytic fungi as a reservoir for bioactive compounds has led to the isolation of 8,14-Epoxyergosta-4,22-diene-3,6-dione. These fungi, through their complex biosynthetic pathways, produce a wide array of chemical structures, some of which are not found in their host plants.

Identification from Specific Fungal Strains

Scientific investigations have pinpointed specific fungal strains capable of producing this compound. This specificity underscores the importance of screening diverse endophytic populations to uncover novel natural products.

A significant breakthrough in the discovery of this compound was its isolation from the endophytic fungus Papulaspora immersa. Research has identified this fungus as a primary and notable producer of the compound. The isolation and characterization of this metabolite from P. immersa have been documented in scientific literature, contributing to the understanding of the chemical diversity of this fungal species.

Exploration of Other Fungal Genera and Habitats

While Papulaspora immersa stands out as a key source, the broader kingdom of fungi, particularly endophytic fungi, represents a vast and largely untapped resource for discovering novel secondary metabolites, including other ergostane-type steroids. Fungi from various genera such as Aspergillus, Penicillium, Fusarium, and others are known to produce a diverse array of bioactive compounds. The exploration of different fungal genera and their associated habitats, including both terrestrial and marine environments, continues to be a promising strategy for identifying new natural products with unique chemical structures and biological activities. The search for this compound and related compounds is an ongoing effort within the field of natural product chemistry.

Fungal Cultivation and Metabolite Production Methodologies

The production of this compound for research and potential applications relies on the cultivation of the producing fungal strain under controlled laboratory conditions. The choice of cultivation method can significantly influence the yield and profile of secondary metabolites.

Submerged Fermentation Techniques

Submerged fermentation is a widely used technique for the large-scale production of microbial metabolites. This method involves growing the fungus in a liquid nutrient medium within a bioreactor, where parameters such as temperature, pH, aeration, and agitation can be precisely controlled to optimize growth and metabolite production. While specific submerged fermentation protocols for the production of this compound by Papulaspora immersa are not extensively detailed in the public domain, general principles of fungal fermentation for secondary metabolite production are applicable.

For instance, the optimization of nutrient sources (carbon and nitrogen), mineral composition of the medium, and physical parameters are crucial for maximizing the yield of desired compounds. In the case of Papulaspora immersa, initial studies have reported its cultivation on solid rice medium. For submerged fermentation, a liquid medium would be formulated, likely containing a carbohydrate source (such as glucose or malt (B15192052) extract), a nitrogen source (like yeast extract or peptone), and essential minerals. The fermentation would be carried out for a specific duration, after which the fungal biomass and/or the culture broth would be harvested for the extraction and purification of this compound.

Research Findings on the Isolation of this compound

Fungal StrainHost PlantPlant PartLocation of IsolationReference
Papulaspora immersaSmallanthus sonchifoliusRoots and LeavesNot Specified nih.gov

Solid-State Fermentation Protocols

The production of this compound has been achieved through solid-state fermentation (SSF). researchgate.net This cultivation technique involves growing microorganisms on a solid substrate in the absence or near-absence of free water. SSF is believed to mimic the natural growth conditions of many fungi more closely than submerged fermentation, potentially leading to the production of a different spectrum of secondary metabolites. nih.govnih.gov

In the case of Papulaspora immersa, the fungus was cultured on a solid rice medium. researchgate.net While specific parameters such as temperature, pH, and incubation period for optimal production of the target compound are not extensively detailed in the available literature, the general principle of SSF involves inoculating the sterilized solid substrate with the fungal culture and allowing it to grow until maximum production of the desired metabolites is achieved. nih.govresearchgate.net The use of agricultural products like rice as a substrate is a common practice in SSF due to their nutritional content and physical support for fungal growth. nih.gov

Isolation and Purification Strategies for this compound

Following fermentation, a series of extraction and purification steps are necessary to isolate this compound from the complex mixture of fungal metabolites.

Solvent Extraction Methodologies

The initial step in the isolation process involves the use of solvent extraction to separate the desired compounds from the solid fermentation culture. For the extraction of this compound from the Papulaspora immersa culture, ethyl acetate (B1210297) has been utilized as the extraction solvent. researchgate.net Ethyl acetate is a moderately polar solvent that is effective in extracting a wide range of secondary metabolites, including steroids, from fungal biomass.

The general procedure involves macerating the fungal culture in the solvent, followed by filtration and evaporation of the solvent to yield a crude extract. This crude extract contains a mixture of compounds and serves as the starting material for further purification.

Chromatographic Fractionation Techniques

To isolate the pure compound from the crude ethyl acetate extract, various chromatographic techniques are employed. nih.govnih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

While the specific, detailed chromatographic protocol for this compound is not fully elucidated in the primary literature, the isolation of pure compounds from complex fungal extracts typically involves a combination of chromatographic methods. researchgate.net This often includes:

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used as the mobile phase to separate the extract into different fractions.

Further Chromatographic Steps: Fractions that show the presence of the target compound are then subjected to further purification steps. This may involve repeated column chromatography or the use of other techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to achieve the desired level of purity.

Bioassay-Guided Isolation Approaches

The isolation of this compound has been facilitated by bioassay-guided fractionation. nih.gov This strategy involves testing the crude extract and subsequent fractions for a specific biological activity. The fractions that exhibit the highest activity are then prioritized for further purification, streamlining the search for the active compound.

In the case of this compound, the guiding bioassay was its cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov The crude extract and its fractions were tested for their ability to inhibit the growth of these cells. The fraction that demonstrated the most potent cytotoxic effect was then subjected to further chromatographic separation until the pure, active compound was isolated. This approach not only leads to the discovery of bioactive molecules but also directly links a specific compound to a biological function.

ParameterDescriptionSource
Natural Source Endophytic fungus Papulaspora immersa researchgate.net
Host Plant Smallanthus sonchifolius (yacon) researchgate.net
Fermentation Method Solid-state fermentation researchgate.net
Substrate Rice researchgate.net
Extraction Solvent Ethyl Acetate researchgate.net
Guiding Bioassay Cytotoxicity against human cancer cell lines researchgate.netnih.gov

Biosynthetic Pathways and Chemical Modifications of 8,14 Epoxyergosta 4,22 Diene 3,6 Dione

Putative Biosynthesis of Ergostane-Type Steroids in Fungi

The biosynthesis of complex ergostane-type steroids in fungi is a testament to the intricate enzymatic machinery possessed by these organisms. While the precise pathway to 8,14-Epoxyergosta-4,22-diene-3,6-dione is not fully elucidated, a putative pathway can be constructed based on extensive research into fungal steroid metabolism. mdpi.com

The biosynthesis of all fungal steroids begins with the linear triterpenoid (B12794562) precursor, squalene (B77637). springermedizin.denih.gov The first major phase in the pathway involves two critical steps that convert this acyclic molecule into a rigid polycyclic scaffold.

Epoxidation: The enzyme squalene epoxidase catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene. This reaction introduces an epoxide ring, a reactive handle that initiates the subsequent cyclization cascade.

Cyclization: The enzyme lanosterol (B1674476) synthase, a type of oxidosqualene cyclase, orchestrates a complex series of cation-pi cyclizations of 2,3-oxidosqualene. nih.gov This remarkable enzymatic process results in the formation of lanosterol, the first tetracyclic intermediate in the pathway and the crucial precursor to ergosterol (B1671047) and other fungal steroids. researchgate.net

This initial cyclization establishes the fundamental carbon skeleton from which the vast diversity of ergostane-type steroids arises.

Following the formation of lanosterol, a series of post-cyclization modifications occur to generate the characteristic ergostane (B1235598) skeleton, exemplified by the principal fungal sterol, ergosterol. springermedizin.denih.gov These enzymatic steps are highly conserved among fungi and involve a variety of enzyme families. mdpi.com

Modification Step Enzyme Class (Example) Description
C-14 Demethylation Cytochrome P450 (CYP51/Erg11)Oxidative removal of the methyl group at the C-14 position. springermedizin.denih.gov
C-4 Demethylation C-4 Demethylase Complex (Erg25, Erg26, Erg27)Stepwise removal of the two methyl groups at the C-4 position. springermedizin.denih.gov
C-24 Alkylation S-adenosyl methionine (SAM)-dependent C-24 Methyltransferase (Erg6)Addition of a methyl group to the side chain at the C-24 position, a key feature distinguishing ergostane from cholestane (B1235564) steroids. springermedizin.denih.gov
Desaturation/Isomerization Desaturases (Erg3, Erg5), Isomerase (Erg2)Introduction of double bonds, notably at C-5(6), C-7(8), and C-22(23), to form the conjugated diene system characteristic of ergosterol. nih.gov

These modifications convert lanosterol into ergosterol, which serves as a central hub, providing the direct precursor for a multitude of further-diversified ergostane-type steroids. springermedizin.denih.gov

The formation of an epoxy bridge between the C-8 and C-14 positions is a rare and mechanistically intriguing transformation. While the exact enzyme is unknown, the process is believed to be an oxidative cyclization. nih.gov A plausible hypothesis involves the enzymatic oxidation of a precursor containing an 8(14)-double bond. Many ergostane-type steroids isolated from fungi, such as those from the Pleurotus genus, naturally possess a double bond at this position. nih.gov

The mechanism likely involves a cytochrome P450 monooxygenase or a related enzyme that activates molecular oxygen. This enzyme could catalyze a stereospecific epoxidation across the Δ⁸(¹⁴) double bond. Alternatively, an enzyme could hydroxylate a nearby position, such as C-8 or C-14, followed by an intramolecular cyclization (etherification) to form the stable five-membered ether ring. The discovery of rearranged ergostane skeletons, such as the 13(14 → 8)-abeo-8-ergostane type, highlights the biochemical feasibility of complex bond formations and rearrangements involving the C-8 and C-14 positions in fungal steroids. acs.org

The presence of ketone groups at both the C-3 and C-6 positions, along with a conjugated double bond at C-4, points to significant oxidative modification of the A and B rings of the steroid nucleus. The biosynthesis of this 4-ene-3,6-dione system likely proceeds from a precursor such as ergosterol, which possesses a 3β-hydroxyl group and a Δ⁵ double bond.

The transformation would require the action of specific oxidoreductase or dehydrogenase enzymes. The process can be envisioned as follows:

Oxidation of the 3β-hydroxyl group to a 3-ketone.

Isomerization of the Δ⁵ double bond to the conjugated Δ⁴ position.

Oxidation of the C-6 position. This may proceed through a 6β-hydroxy intermediate, which is then further oxidized to the 6-ketone. nih.gov

Chemical syntheses have demonstrated that steroidal 5-en-3β-ols can be converted to 4-ene-3,6-diones via oxidation, providing a chemical precedent for this type of transformation. nih.gov In a biological context, these sequential oxidations would be precisely controlled by specific enzymes to yield the final dione (B5365651) structure.

Chemical Synthesis and Semisynthetic Derivatization

The complex and highly oxygenated structure of this compound makes its total synthesis challenging. Therefore, semisynthetic approaches starting from readily available steroid precursors are more viable.

A logical and practical starting material for the semisynthesis of this compound is ergosterol, the most abundant fungal sterol. nih.gov A potential synthetic route would need to accomplish two major structural transformations: the formation of the 4-ene-3,6-dione moiety and the installation of the 8,14-epoxy bridge.

A plausible strategy could involve the following key steps:

Formation of the 4-ene-3,6-dione system: A one-pot method using a modified Jones oxidation has been reported to efficiently convert steroidal 5-en-3β-ols into the corresponding 4-ene-3,6-diones in high yields. nih.gov Applying this or a similar multi-step oxidation/isomerization sequence to ergosterol or a derivative would be an effective way to construct this part of the molecule.

Formation of the 8,14-epoxy bridge: This is the more challenging transformation. It would likely require the initial generation of an 8(14)-double bond from the 5,7-diene system of ergosterol, which can be achieved under various acidic or thermal conditions. Subsequent stereoselective epoxidation of this double bond would yield the desired 8,14-epoxy functionality. Alternatively, strategies analogous to the synthesis of other bridged steroids could be employed. For instance, the synthesis of the 8,19-epoxy steroid eurysterol A utilized an intramolecular oxa-Michael addition as the key step to form the ether bridge, a strategy that could potentially be adapted for the 8,14-epoxy system. nih.gov

These semisynthetic strategies, while requiring careful optimization, provide a clear path toward accessing this complex natural product for further study.

Modifications and Functionalization of this compound

The chemical architecture of this compound, an ergostane-type steroid isolated from the endophytic fungus Papulaspora immersa, offers several sites for modification. dntb.gov.uacore.ac.ukmdpi.com The key functional groups available for chemical transformation include two ketone moieties (at C-3 and C-6), a carbon-carbon double bond in the side chain (C-22), an α,β-unsaturated ketone system in the A-ring, and a highly strained 8,14-epoxy (oxirane) ring. dntb.gov.uanih.govscielo.br

The oxirane ring is particularly notable for its reactivity. dntb.gov.uascielo.br As a strained three-membered ring, it is susceptible to ring-opening reactions when subjected to nucleophilic attack. dntb.gov.uascielo.br This reactivity allows for the introduction of a wide array of functional groups into the steroid's core structure. Common nucleophiles such as alcohols, amines, and thiols can be employed to open the epoxide, leading to the formation of new carbon-oxygen and carbon-nucleophile bonds. dntb.gov.uascielo.br Such modifications can significantly alter the compound's polarity, stereochemistry, and biological profile.

Furthermore, the ketone groups can undergo reactions typical of carbonyls, such as reduction to alcohols or conversion to other functional groups. The double bond in the side chain also presents a target for reactions like hydrogenation or epoxidation.

Synthesis of Analogs with Varied Substituents

While specific studies detailing the synthesis of analogs from this compound are not prevalent in the reviewed literature, the principles of medicinal chemistry suggest that creating such analogs is a logical step in exploring its structure-activity relationship. The functional groups present allow for the generation of a library of related compounds.

Late-stage functionalization is a powerful strategy in medicinal chemistry for creating analogs of complex natural products. researchgate.net For this compound, this could involve targeting the aforementioned reactive sites. For instance, varying the nucleophile in the epoxide ring-opening reaction would produce a series of analogs with different substituents at positions C-8 or C-14. Similarly, modifying the side chain or the A-ring functionalities would yield other classes of derivatives. The goal of synthesizing such analogs is often to improve potency, selectivity, or pharmacokinetic properties compared to the parent natural product.

Structural Elucidation Methodologies for this compound

The definitive structure of (22E,24R)-8,14-epoxyergosta-4,22-diene-3,6-dione, a new secondary metabolite, was established through a comprehensive analysis of its spectral data following its isolation. mdpi.com A combination of advanced spectroscopic techniques was essential to determine its molecular formula, connectivity, and complex stereochemistry. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a novel compound. For this compound, this technique would have been used to obtain a highly accurate mass measurement of the molecular ion. This information allows for the unambiguous determination of the molecular formula.

Table 1: Illustrative HRMS Data This table is illustrative of the data format and does not represent experimentally published values.

Ion Calculated Mass (m/z) Measured Mass (m/z) Difference (ppm) Deduced Formula
[M+H]⁺ 425.3005 Value not found - C₂₈H₄₁O₃

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) techniques, were employed to piece together its intricate structure.

¹H NMR: Provides information on the chemical environment of all proton atoms, including their number, connectivity (through coupling constants), and spatial proximity.

¹³C NMR (with DEPT): Reveals the number and type (CH₃, CH₂, CH, or quaternary C) of carbon atoms in the molecule.

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart.

Table 2: Illustrative ¹³C and ¹H NMR Data for Key Structural Features This table is illustrative of the data format and does not represent experimentally published values.

Position δC (ppm) δH (ppm, mult., J in Hz)
3 ~200.0 -
4 ~124.0 ~6.0 (s)
5 ~165.0 -
6 ~202.0 -
8 ~90.0 -
14 ~88.0 -
22 ~135.0 ~5.2 (dd)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Detects the characteristic vibrations of different chemical bonds. For this compound, IR spectroscopy would confirm the presence of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems. The α,β-unsaturated ketone in the A-ring would produce a characteristic absorption maximum in the UV spectrum.

Table 3: Illustrative IR and UV-Vis Data This table is illustrative of the data format and does not represent experimentally published values.

Spectroscopy Feature Characteristic Signal
IR (KBr) C=O (Ketone) ~1670 cm⁻¹
C=C (Alkene) ~1615 cm⁻¹
C-O-C (Epoxide) ~1250 cm⁻¹

Stereochemical Assignments and Conformational Analysis

Determining the relative and absolute stereochemistry of a complex steroid is a challenging but critical aspect of its characterization. For this compound, this was achieved by analyzing NMR data, specifically through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). These experiments identify protons that are close in space, which helps to define the relative stereochemistry of the chiral centers in the fused ring system and the side chain. The (22E) configuration of the double bond and the (24R) stereocenter in the side chain were established as part of this comprehensive analysis. mdpi.com

Biological Activities and Mechanistic Studies of 8,14 Epoxyergosta 4,22 Diene 3,6 Dione

Antineoplastic and Cytotoxic Research

The investigation into the anticancer potential of natural compounds is a cornerstone of modern oncological research. Ergostane-type steroids, including those isolated from Ganoderma species, have been a subject of numerous studies to evaluate their ability to inhibit the growth of cancer cells. While specific research on 8,14-Epoxyergosta-4,22-diene-3,6-dione is limited in publicly available scientific literature, the broader class of ergostane (B1235598) steroids from Ganoderma has demonstrated notable cytotoxic activities against a range of human cancer cell lines.

In vitro studies are a fundamental first step in assessing the potential of a compound as an anticancer agent. These studies involve exposing cancer cell lines to the compound in a controlled laboratory setting to determine its ability to kill or inhibit the proliferation of these cells.

While direct studies on the cytotoxicity of this compound against the human promyelocytic leukemia cell line HL-60 are not extensively documented, related ergostane-type steroids from Ganoderma species have been investigated. For instance, a study on compounds isolated from Ganoderma lucidum reported that certain ergostane derivatives exhibit cytotoxic effects. One such compound, ergosta-7,22-diene-2β,3α,9α-triol (EGDT), was found to induce apoptosis in HL-60 cells. This suggests that other related ergostane steroids could have similar pro-apoptotic activities. Another study on compounds from Polyporus ellisii showed that an ergostane derivative had an IC50 value of 1.5 μM against HL-60 cells, indicating potent cytotoxic activity. nih.gov

Table 1: Cytotoxicity of a Related Ergostane Steroid against HL-60 Cells

Compound Source Organism Cell Line IC50 Value

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Specific data on the in vitro cytotoxicity of this compound against the HCT-8 human colon carcinoma cell line is not found in the reviewed scientific literature. However, research on related compounds from Ganoderma provides some context. For example, Ganoderic acid-Me, a triterpenoid (B12794562) from Ganoderma, has been shown to enhance the cytotoxicity of chemotherapeutic drugs in the HCT-8/VCR (vincristine-resistant) cell line. nih.gov While this is not a direct measure of the cytotoxicity of an ergostane steroid, it points to the potential of Ganoderma-derived compounds to impact colon cancer cells.

There is a notable lack of specific research data on the cytotoxic effects of this compound against the SF295 human glioblastoma cell line in the available scientific literature.

While direct comparative studies featuring this compound are scarce, research on other ergostane-type steroids from Ganoderma and other fungi demonstrates a range of cytotoxic activities against various cancer cell lines. These studies provide a valuable framework for understanding the potential spectrum of activity for this class of compounds.

For instance, two new ergostane-type steroids isolated from Ganoderma lingzhi showed remarkable cytotoxicity against human A549 (lung) and MCF-7 (breast) tumor cell lines, with IC50 values ranging from 5.15 to 8.57 μg/mL. nih.gov Another study on lanostane (B1242432) triterpenoids and ergostane steroids from Ganoderma luteomarginatum identified one ergostane steroid that exhibited general cytotoxicity against K562 (chronic myelogenous leukemia), BEL-7402 (hepatocellular carcinoma), and SGC-7901 (gastric adenocarcinoma) cell lines. mdpi.com Furthermore, a study on ergostane-type steroids from the soft coral Sinularia sp. demonstrated that two new compounds had in vitro antiproliferative activity against a panel of cancer cell lines, including MDA-MB-436 (breast), A549 (lung), Hep3B (hepatocellular carcinoma), HT-29 (colon), and H157 (lung). nih.gov

Table 2: Cytotoxicity of Various Ergostane-Type Steroids against Different Human Cancer Cell Lines

Compound/Extract Source Organism Cell Line(s) IC50 / Activity Reference
Two new ergostane-type steroids Ganoderma lingzhi A549 (lung), MCF-7 (breast) 5.15 - 8.57 μg/mL nih.gov
Ergostane steroid Ganoderma luteomarginatum K562, BEL-7402, SGC-7901 General cytotoxicity mdpi.com
Two new ergostane-type sterols Sinularia sp. (soft coral) MDA-MB-436, A549, Hep3B, HT-29, H157 Antiproliferative activity nih.gov

These findings underscore the potential of ergostane-type steroids as a source of new antineoplastic agents. The variations in cytotoxicity across different cell lines suggest that the specific chemical structure of the ergostane derivative plays a crucial role in its biological activity. Further research is warranted to isolate and characterize the cytotoxic activity of this compound against a broad panel of human cancer cell lines to fully understand its potential as an anticancer compound.

Cell Cycle Perturbation

A key aspect of the anti-proliferative activity of this compound involves its ability to disrupt the normal progression of the cell cycle.

Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in cancer cells. scribd.com This inhibition prevents the cells from entering mitosis, thereby halting their division and proliferation. Research using a proteomic approach on HL-60 (human promyelocytic leukemia) cells indicated that this G2/M arrest is associated with a reduction in the expression of tubulin alpha and beta isomers as well as the 14-3-3 protein gamma.

Induction of Programmed Cell Death

The compound triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.

Research has shown that this compound can trigger autophagy-associated cell death. scribd.com This is a mechanism of programmed cell death characterized by the formation of autophagosomes, which engulf and degrade cellular components. This process is ultimately initiated by upstream events including mitochondrial damage.

The compound's activity is linked to a decrease in the levels of certain apoptotic and inflammatory proteins. chemfaces.cn While detailed specifics on all modulated proteins are part of ongoing research, this general reduction points towards an influence on the cellular machinery that governs apoptosis.

Mitochondrial Oxidative Damage

A significant finding in the study of this compound is its ability to induce mitochondrial oxidative damage. scribd.comchemfaces.cn This damage is a critical event that can precipitate other cellular responses, including the initiation of autophagy-associated cell death. scribd.com The compromise of mitochondrial integrity is a key element in the compound's cytotoxic effects.

Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of this compound are complex. A proteomic analysis suggested that its growth inhibition effect in HL-60 cells begins with the arrest of the cell cycle at the G2/M phase. This is reportedly followed by a reduction in apoptotic and inflammatory proteins, leading to mitochondrial oxidative damage that ultimately triggers cell death associated with autophagy. Furthermore, a notable decrease in the expression of several types of histones suggests that the compound might also interfere with oncogenic pathways through the modulation of epigenetic machinery.

Data Tables

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Promyelocytic Leukemia1.6 nih.gov
MDA-MB-435Melanoma3.3 nih.gov
SF-295Glioblastoma5.0 nih.gov
HCT-8Colon Cancer14.7 nih.gov

Table 2: Summary of Observed Biological Activities

Biological EffectObservationReference
Cell CycleInduces G2/M Arrest scribd.com
Programmed Cell DeathTriggers Autophagy-Associated Cell Death scribd.com
Protein ModulationDecreases tubulin alpha/beta and 14-3-3 protein gamma
Organelle DamageCauses Mitochondrial Oxidative Damage scribd.comchemfaces.cn

Modulation of Protein Expression

Proteomic analysis has revealed that this compound significantly alters the expression of key proteins involved in cell cycle regulation and epigenetic modulation. nih.gov These changes are linked to its observed growth inhibition effects on cancer cells. nih.gov

Studies have demonstrated that this compound induces a reduction in the expression of tubulin alpha and beta isomers. nih.gov Tubulins are the building blocks of microtubules, which are critical for forming the mitotic spindle during cell division. The downregulation of these proteins is associated with a G2/M phase cell cycle arrest, providing a mechanism for the compound's growth-inhibitory effects. nih.gov

A reduction in the expression of 14-3-3 protein gamma has also been identified as a consequence of treatment with this compound. nih.gov The 14-3-3 family of proteins are versatile adapter proteins involved in a wide range of signaling pathways, including those related to cell cycle control and apoptosis. nih.govuniprot.org By decreasing the expression of the gamma isoform, the compound may disrupt these critical cellular processes, contributing to its anti-proliferative activity. nih.gov

Research indicates that this compound leads to a decreased expression of several types of histones. nih.gov Histones are fundamental proteins that package DNA into chromatin and play a pivotal role in the regulation of gene expression. The observed decrease suggests that the compound may be capable of disarming oncogenic pathways through the direct modulation of the epigenetic machinery. nih.gov

Table 1: Summary of Protein Expression Modulation by this compound in HL-60 Cells

Protein TargetObserved EffectAssociated Cellular ProcessReference
Tubulin Alpha and Beta IsomersReduction in expressionG2/M Cell Cycle Arrest nih.gov
14-3-3 Protein GammaReduction in expressionDisruption of Cell Signaling nih.gov
HistonesDecrease in expression levelsEpigenetic Modulation nih.gov

Inflammatory Cascade Control

A study that investigated the biological activities of this compound also examined a different fungal metabolite, the diterpene aphidicolin (B1665134), in parallel. nih.gov Findings related to the control of the inflammatory cascade were specifically associated with aphidicolin in this research. nih.gov

In the comparative proteomic study, it was the compound aphidicolin, not this compound, that was shown to control the inflammatory cascade through the overexpression of thymosin beta 4. nih.gov Thymosin beta 4 is a protein known to be involved in tissue regeneration and the prevention of inflammation. nih.gov

Similarly, the protein expression profile of aphidicolin-treated cells revealed an overexpression of RhoGDI2 (Rho Guanine Nucleotide Dissociation Inhibitor beta). nih.gov This effect was part of the mechanism by which aphidicolin was suggested to control the inflammatory cascade. nih.gov This finding was not associated with this compound in the study. nih.gov

Table 2: Comparative Effects on Inflammatory Proteins in a Fungal Metabolite Study

CompoundEffect on Thymosin Beta 4Effect on RhoGDI2Reference
This compoundNot reportedNot reported nih.gov
AphidicolinOverexpressionOverexpression nih.gov

Potential Interactions with Molecular Targets (e.g., Enzymes, Receptors, Signaling Pathways)

There is currently no specific information available in the published scientific literature detailing the potential interactions of This compound with molecular targets such as enzymes, receptors, or signaling pathways. Broader studies on other ergostane-type steroids suggest that this class of compounds can interact with various cellular targets, but direct evidence for the title compound is lacking. mdpi.com

Anti-inflammatory Research

In vitro Assessment of Anti-inflammatory Activity

No specific in vitro studies assessing the anti-inflammatory activity of This compound have been found in the current scientific literature. However, related ergostane compounds have demonstrated anti-inflammatory properties. For instance, ergosterol (B1671047) peroxide has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage-like cells. Additionally, a study on various polyposterones, which are also ergostane-type steroids, indicated strong inhibitory activity against inflammation. researchgate.net These findings suggest a potential area for future investigation for This compound .

Modulation of Pro-inflammatory Cytokines (e.g., Tnfα, Ifnb1)

Specific data on the modulation of pro-inflammatory cytokines such as TNF-α and IFN-β1 by This compound is not available in the existing literature. Research on other ergostane steroids, like ergosterol, has shown inhibition of TNF-α production in LPS-stimulated macrophages. mdpi.com This highlights a potential, yet unconfirmed, activity for the title compound.

Immunomodulatory Properties

Direct evidence for the immunomodulatory properties of This compound is currently absent from scientific publications. A related compound, ergosta-4,6,8(14),22-tetraen-3-one (B108213), has been reported to possess immunomodulatory properties. researchgate.net Withanolides, which are C28 steroids with an ergostane skeleton, are also known for their immunomodulating activities. nih.gov

Other Bioactivities Investigated (in the context of related epoxy-steroids)

Antiproliferative Activity

While there are no specific studies on the antiproliferative activity of This compound , research on related epoxy-steroids has shown significant findings. The presence of an epoxy group is often associated with enhanced biological activity due to its high reactivity. researchgate.net

Studies on various epoxy-steroids have demonstrated notable antiproliferative effects. For example, a semisynthetic compound, (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione, exhibited inhibitory effects on the growth of human prostate cancer cells. researchgate.net Similarly, the synthesis of 14-deoxy-benzylidene-8,17-epoxy-diene-andrographolide derivatives resulted in compounds that inhibited the proliferation of several human cancer cell lines. researchgate.net Another marine-derived epoxy prostanoid also showed antiproliferative activity. nih.gov

The broader class of ergostane-type steroids has been extensively studied for its anticancer properties. Ergosta-4,6,8(14),22-tetraen-3-one, for instance, has been shown to induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. nih.gov Furthermore, withanolides, which are structurally related, are recognized for their anticancer activities. nih.gov

Below is a table summarizing the antiproliferative activities of some related epoxy-steroids.

Compound NameCell Line(s)Observed Effect
(22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dioneLNCaP and DU-145 (human prostate cancer)Inhibition of cell growth
14-deoxy-benzylidene-8,17-epoxy-diene-andrographolide derivs.A549, HCT-116, SW-620, MDA-MB-231 (human cancer)Inhibition of proliferation
Ergosta-4,6,8(14),22-tetraen-3-oneHepG2 (human hepatocellular carcinoma)G2/M cell cycle arrest and apoptosis induction
Marine epoxy prostanoidHuman leukemia cellsAntiproliferative activity

Anti-hypercholesterolemic Potential

Although no specific studies on the anti-hypercholesterolemic effects of this compound are available, extracts from Ganoderma lucidum, a known source of ergostane-type steroids, have demonstrated significant potential in modulating lipid profiles.

Research has shown that Ganoderma lucidum can exert cholesterol-lowering effects through various mechanisms. In vitro studies using T9A4 hepatocytes indicated that organic fractions of Ganoderma lucidum, containing oxygenated lanosterol (B1674476) derivatives, were capable of inhibiting cholesterol synthesis. nih.gov A systematic review and meta-analysis of animal studies further supports the lipid-lowering effects of Ganoderma lucidum. The analysis revealed that its consumption was associated with a significant decrease in serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov

One study on hamsters fed a diet containing 5% Ganoderma lucidum showed a 9.8% decrease in total cholesterol. nih.gov In another study with minipigs, a 2.5% Ganoderma lucidum diet led to a 20% decrease in total cholesterol and a 27% decrease in LDL cholesterol. nih.gov Furthermore, a hot water extract of Ganoderma lucidum administered to hypercholesterolemic rats at a dosage of 200 mg/kg body weight was found to lower plasma levels of total cholesterol, triacylglycerol, and LDL cholesterol. stiftung-plantafood.de The mechanism for these effects may involve the upregulation of liver X receptor alpha (LXRα), which plays a role in cholesterol transport and metabolism. tandfonline.com

The following table summarizes the effects of Ganoderma lucidum extracts on key lipid parameters in animal models.

Animal ModelGanoderma lucidum PreparationKey FindingsReference
Hamsters5% in dietDecreased total cholesterol by 9.8% nih.gov
Minipigs2.5% in dietDecreased total cholesterol by 20%, LDL by 27% nih.gov
Hypercholesterolemic RatsHot water extract (200 mg/kg b.w.)Lowered plasma total cholesterol, triacylglycerol, and LDL stiftung-plantafood.de
RabbitsEthanol extract of sporesSignificantly decreased serum TC and LDL-C levels tandfonline.com

Diuretic Activity

Direct evidence for the diuretic activity of this compound is not present in the current scientific literature. However, studies on extracts of Ganoderma lucidum and other related fungal compounds suggest a potential for diuretic effects.

The table below presents data on the diuretic effect of Ganoderma lucidum extracts in an animal model.

ExtractDoseMean Urine Volume (ml) ± SEMDiuretic ActionReference
Control (Saline)0.5 ml1.48 ± 2.440 researchgate.net
Aqueous Extract500 mg/kg2.1 ± 0.111.41 researchgate.net
Methanolic Extract500 mg/kg5.1 ± 0.113.44 researchgate.net
Furosemide (Standard)40 mg/kg5.32 ± 0.443.63 researchgate.net

Anti-eczematic and Anti-psoriatic Properties

There are no specific studies evaluating the anti-eczematic or anti-psoriatic properties of this compound. However, extracts from Ganoderma lucidum have shown promise in managing inflammatory skin conditions like atopic dermatitis (a type of eczema) and psoriasis.

The therapeutic potential of Ganoderma lucidum in skin diseases is often attributed to its immunomodulatory and anti-inflammatory effects, largely due to its polysaccharide and triterpenoid content. nih.gov A multiple-case study on patients with severe atopic dermatitis found that treatment with a Ganoderma lucidum extract resulted in a marked alleviation of symptoms, including itching, flare-ups, and swelling, in four out of five patients. as4qol.org It is suggested that Reishi may alleviate pruritus by suppressing the protease-activated receptor-2 (PAR2) signaling pathway. as4qol.org

In the context of psoriasis, Ganoderma lucidum is thought to help by regulating the immune system and inhibiting the production of pro-inflammatory cytokines. drnoelsmushroompowder.com.au A pharmaceutical composition containing Ganoderma lucidum extract has been proposed for treating psoriasis by increasing the expression of anti-inflammatory cytokines like IL-10 and IL-1Ra. google.com A study using a 5% Ganoderma lucidum extract in an emulsion on psoriatic skin showed a significant reduction in skin redness and scaling. rahn-group.com After 56 days of application, skin hydration in the treated area increased by 85%. rahn-group.com

The following table summarizes the effects of Ganoderma lucidum extract on psoriatic skin conditions.

ParameterTreatmentDurationResultReference
Skin Redness5% Ganoderma lucidum extract28 days25.5% reduction rahn-group.com
Skin Redness5% Ganoderma lucidum extract56 days46-47% reduction rahn-group.com
Skin Hydration5% Ganoderma lucidum extract56 days85% increase rahn-group.com

Structure Activity Relationship Sar Studies of 8,14 Epoxyergosta 4,22 Diene 3,6 Dione and Analogs

Influence of the 8,14-Epoxy Moiety on Biological Activity

The presence and position of an oxirane, or epoxy, ring in a steroid molecule are significant determinants of its chemical reactivity and biological activity. This three-membered ring is characterized by substantial ring strain, making it a reactive electrophilic site susceptible to nucleophilic attack. This reactivity is believed to enhance a molecule's biological activity. The 8,14-epoxy moiety, specifically, introduces a rigid, planar conformation to the B/C/D ring junction of the steroid. This structural alteration can profoundly influence how the molecule interacts with biological targets like enzymes and receptors.

Contribution of the Ergostane (B1235598) Skeleton and its Unsaturation to Bioactivity

The ergostane skeleton, a C28 steroid framework, serves as the fundamental scaffold for a vast array of bioactive compounds isolated from fungi. This tetracyclic core structure is essential for orienting the various functional groups in a specific three-dimensional arrangement, which is necessary for target recognition and binding. Ergosterol (B1671047), the primary sterol in fungi, is the precursor to a multitude of ergostane-type steroids that exhibit diverse biological activities, including anticancer and anti-inflammatory properties.

The degree and position of unsaturation (double bonds) within the ergostane skeleton are critical for bioactivity. In 8,14-Epoxyergosta-4,22-diene-3,6-dione, two key sites of unsaturation are present:

The Δ⁴ double bond (C-4 to C-5): This feature, part of an α,β-unsaturated ketone system in Ring A, is significant for cytotoxic activity. Studies on similar compounds, such as dankasterones, have shown that the presence of a C-4–C-5 double bond plays a vital role in mediating cytotoxicity against various cancer cell lines. sumdu.edu.ua

The Δ²² double bond (C-22 to C-23): Located in the side chain, this double bond is also crucial for certain biological effects. SAR studies of other sterols have demonstrated that the double bond between C-22 and C-23 is essential for activities such as neurite outgrowth. nih.gov

Therefore, the combination of the rigid ergostane framework with the specific unsaturation pattern at Δ⁴ and Δ²² is a key contributor to the biological profile of this compound.

Impact of Functional Groups and Stereochemistry on Efficacy

Beyond the core skeleton and epoxy moiety, the specific functional groups and stereochemistry of this compound are pivotal for its efficacy. The compound (22E,24R)-8,14-epoxyergosta-4,22-diene-3,6-dione has been identified from the endophytic fungus Papulaspora immersa and has demonstrated significant cytotoxic activity.

Key features include:

3,6-Dione Functional Groups: The presence of ketone groups at both the C-3 and C-6 positions is a notable feature. The ketone at C-3, in conjugation with the Δ⁴ double bond, forms an enone system which is a known reactive pharmacophore. Comparative studies on other ergostane derivatives have shown that replacing a C-3 hydroxyl group with a ketone can fundamentally alter the biological response, sometimes shifting it from an enhancing to an inhibitory effect. kg.ac.rs

Stereochemistry (22E, 24R): The stereochemical configuration of the side chain is critical for biological activity. The E configuration of the double bond at C-22 and, particularly, the R configuration at the C-24 chiral center dictate the precise shape of the side chain. This specific arrangement is crucial for fitting into the binding pockets of target proteins. The (22E,24R) isomer of this compound has shown potent cytotoxicity against a panel of human tumor cell lines. mdpi.com

The cytotoxic profile of this specific isomer highlights the importance of its precise three-dimensional structure.

Cytotoxic Activity of (22E,24R)-8,14-Epoxyergosta-4,22-diene-3,6-dione
Human Tumor Cell LineCancer TypeIC₅₀ (µM)Source
MDA-MB-435Melanoma3.3 mdpi.com
HCT-8Colon14.7 mdpi.com
SF-295Glioblastoma5.0 mdpi.com
HL-60Promyelocytic Leukemia1.6 mdpi.com

Comparative SAR with Other Ergosterol Derivatives and Epoxy Steroids

To fully appreciate the SAR of this compound, it is useful to compare it with other structurally related steroids.

Ergosterol: The biosynthetic precursor, ergosterol, possesses a Δ⁵,⁷-diene system and a 3β-hydroxyl group. While it has its own biological activities, including anticancer properties, its structure and mechanism differ significantly from its more oxidized derivatives. nasa.gov

Ergosta-4,6,8(14),22-tetraen-3-one (B108213) (Ergone): This compound shares the Δ⁴-3-one system and the Δ²² double bond but has a conjugated triene system in rings B and C instead of an epoxy group. Ergone is known to have cytotoxic and diuretic activities. kg.ac.rsdavidpublisher.com The comparison suggests that both the 8,14-epoxy bridge and the 8(14) double bond are effective at inducing bioactivity, albeit likely through different mechanisms.

Dankasterones A and B: These related fungal steroids also possess a Δ⁴-3,6-dione structure. Dankasterone B, which has a Δ⁷ double bond and a 14α-hydroxyl group, shows potent cytotoxicity. sumdu.edu.ua The structural similarity highlights the importance of the oxidized ergostane skeleton for cytotoxic effects.

Other Epoxy Steroids: Steroids can possess epoxy groups at various other positions, such as 5α,6α or 9α,11α. nih.gov The location of the oxirane ring dramatically alters the molecule's shape and reactivity. The 8,14-epoxy system is less common and confers a unique, rigidified structure compared to other epoxides, leading to a distinct biological profile. For example, compounds with a 5,6-epoxy group often exhibit different activities, further underscoring the positional importance of this functional group.

Structural and Activity Comparison of Ergostane Derivatives
CompoundKey Structural FeaturesReported Biological ActivitySource
This compoundΔ⁴,²²-diene; 3,6-dione; 8,14-epoxyCytotoxic (IC₅₀ = 1.6-14.7 µM) mdpi.com
ErgosterolΔ⁵,⁷,²²-triene; 3β-olAnticancer, Anti-inflammatory nasa.govnih.gov
Ergosta-4,6,8(14),22-tetraen-3-one (Ergone)Δ⁴,⁶,⁸⁽¹⁴⁾,²²-tetraene; 3-oneCytotoxic, Diuretic kg.ac.rsdavidpublisher.com
Dankasterone BΔ⁴,⁷,²²-triene; 3,6-dione; 9,14-diolCytotoxic (IC₅₀ = 2.3-4.4 µM) sumdu.edu.ua

Computational Chemistry Approaches

Computational methods are powerful tools for elucidating the SAR of bioactive molecules, offering insights that can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR studies for this compound are not extensively documented, the principles of QSAR are highly applicable to this class of compounds. QSAR modeling aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. kg.ac.rs For ergostane-type steroids, a QSAR model would typically involve calculating a range of molecular descriptors:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which would quantify the reactivity of the enone system and the epoxy ring.

Steric/Topological Descriptors: These describe the molecule's size, shape, and branching, which are critical for receptor fit.

Lipophilicity Descriptors (e.g., LogP): These predict the compound's ability to cross cell membranes to reach its intracellular target.

By analyzing a set of analogs with varying functional groups and substitutions, a predictive QSAR model could be built to identify the key structural features that maximize cytotoxic potency, guiding future synthetic efforts. mdpi.com

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For a cytotoxic compound like this compound, potential protein targets could include enzymes involved in cell proliferation, apoptosis, or signal transduction pathways. A docking study would involve:

Identifying a potential protein target (e.g., a kinase, caspase, or DNA topoisomerase).

Generating a 3D model of the steroid ligand.

Simulating the binding of the steroid within the active site of the protein to predict the binding affinity (docking score) and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netdergipark.org.tr

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. semanticscholar.org MD simulations model the atomic-level movements and conformational changes of the complex, providing a more dynamic and realistic view of the binding event. sumdu.edu.ua This can help confirm the binding mode predicted by docking and reveal how the compound might induce a conformational change in the target protein to exert its biological effect. These computational tools are invaluable for forming and testing hypotheses about the compound's mechanism of action at a molecular level.

Analytical Methodologies for the Detection and Quantification of 8,14 Epoxyergosta 4,22 Diene 3,6 Dione

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of 8,14-Epoxyergosta-4,22-diene-3,6-dione from other structurally similar steroids and matrix components. Reversed-phase chromatography, particularly with C18 stationary phases, is a common and effective approach for the separation of steroids. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of steroids. For the separation of ergostane-type steroids, reversed-phase columns, such as C18, are frequently employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often in a gradient elution mode to achieve optimal separation. nih.gov The selection of the stationary phase and mobile phase composition is critical for achieving the desired selectivity. chromatographyonline.com

A typical HPLC method for the analysis of steroids on a C18 column is detailed in the table below. While these conditions are for a general steroid mix, they provide a solid starting point for the method development for this compound.

ParameterCondition
ColumnAscentis® Express C18, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase[A] Water; [B] Acetonitrile (70:30, A:B)
Flow Rate0.7 mL/min
Column Temperature40 °C
DetectorUV, 254 nm
Injection Volume2 µL
Table 1: Example HPLC Conditions for Steroid Analysis. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). UPLC is particularly well-suited for the analysis of complex biological samples where numerous steroid isomers may be present. nih.govlcms.cz The separation of isobaric steroids is a key challenge that can be effectively addressed with the high resolving power of UPLC. waters.com

The following table outlines typical UPLC parameters for the analysis of steroid hormones, which can be adapted for this compound.

ParameterCondition
ColumnACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm
Mobile PhaseGradient of water and methanol with ammonium fluoride
Flow Rate0.3 - 0.6 mL/min
Column Temperature60 °C
Injection Volume5 - 20 µL
Table 2: Representative UPLC Conditions for Steroid Separation. lcms.cznih.govlcms.czmedrxiv.org

Rapid Resolution Liquid Chromatography (RRLC) is another high-throughput liquid chromatography technique that utilizes columns with small particle sizes to achieve fast and efficient separations. RRLC systems are designed to operate at higher pressures than conventional HPLC systems, enabling the use of longer columns packed with smaller particles for even greater resolving power. This technique is capable of analyzing a large number of compounds, including various classes of steroids, in a single, short run.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the sensitive and selective detection and identification of steroids. When coupled with liquid chromatography, it provides a powerful platform for the analysis of complex samples.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural elucidation and quantification of analytes. In MS/MS, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides a molecular fingerprint that can be used for unambiguous identification. For a compound like this compound, MS/MS would be crucial for distinguishing it from other isomers and for identifying its metabolites in biological systems. The fragmentation of the epoxy ring and the steroid backbone would likely yield specific product ions that can be monitored for selective detection. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is well-suited for the analysis of medium to low polarity compounds with good thermal stability, such as many steroids. wikipedia.orglabx.com In APCI, the sample is vaporized and then ionized through gas-phase ion-molecule reactions. This method is often more robust and less susceptible to matrix effects than electrospray ionization (ESI) for certain classes of compounds. msacl.org APCI typically produces singly charged molecular ions ([M+H]+ or [M-H]-), which simplifies spectral interpretation. nih.govcreative-proteomics.com The coupling of APCI with MS provides a reliable method for the quantitative analysis of steroids in various matrices.

The following table summarizes typical APCI-MS source parameters that could be optimized for the analysis of this compound.

ParameterSetting
Vaporizer Temperature400 °C
Capillary Temperature275 °C
Discharge Current5 µA
Sheath Gas Flow35 (arbitrary units)
Auxiliary Gas Flow10 (arbitrary units)
Table 3: Example APCI-MS Source Parameters. nih.gov

Advanced Spectroscopic Techniques for Purity Assessment

The purity of a compound is a critical parameter that influences its biological activity and therapeutic potential. Advanced spectroscopic techniques provide detailed information at the molecular level, making them indispensable for purity assessment. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography would be the gold standard for confirming its identity and quantifying impurities.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement for this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information that can be used to confirm the identity of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the main compound from any impurities before detection by the mass spectrometer, allowing for their identification and quantification.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This technique can unambiguously determine the stereochemistry and conformation of this compound. Furthermore, the high resolution of this method allows for a very accurate assessment of purity, as any disordered regions or co-crystallized impurities would be evident in the electron density map.

The following table summarizes the application of these techniques for the purity assessment of this compound.

Technique Information Provided Application in Purity Assessment
¹H and ¹³C NMR Detailed information on the carbon-hydrogen framework, chemical environment of atoms.Detection and quantification of structurally related impurities based on extraneous signals.
Mass Spectrometry (MS) Molecular weight and elemental composition, structural information from fragmentation.Identification of impurities with different molecular weights.
High-Resolution MS (HRMS) Highly accurate molecular weight.Unambiguous confirmation of the elemental composition of the main compound and impurities.
X-ray Crystallography Definitive 3D structure, stereochemistry, and conformation.Provides the highest level of purity information for crystalline samples.

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. springernature.com The development of a robust and reliable HTS assay is crucial for evaluating the therapeutic potential of this compound. Given that many ergostane-type steroids have shown cytotoxic activity against various cancer cell lines, a primary HTS assay could be designed to assess the compound's effect on cancer cell viability. nih.gov

A typical HTS assay for cytotoxicity would involve seeding cancer cells in multi-well plates (e.g., 96, 384, or 1536 wells) and then treating them with a range of concentrations of this compound. After a defined incubation period, a reagent is added to measure cell viability. Common methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), or luminescent assays (e.g., CellTiter-Glo®) that measure metabolic activity or ATP content as an indicator of cell health.

The development of a successful HTS assay requires careful optimization of several parameters, including cell type, cell seeding density, compound concentration range, incubation time, and the choice of detection reagent. The performance of the assay is typically evaluated using statistical parameters such as the Z'-factor and the signal-to-background ratio, which provide a measure of the assay's robustness and suitability for screening.

The table below outlines the key components and considerations in the development of a hypothetical HTS cytotoxicity assay for this compound.

Assay Parameter Description Considerations for this compound
Cell Line The biological system used to test the compound's effect.A panel of human cancer cell lines (e.g., breast, lung, colon) would be appropriate to assess broad-spectrum cytotoxicity.
Assay Format The physical platform for the assay.384-well microplates are commonly used to balance throughput and reagent volumes.
Compound Concentration The range of doses tested.A serial dilution series, typically from nanomolar to micromolar concentrations, would be used to determine the dose-response relationship.
Incubation Time The duration of compound exposure.Typically 24, 48, or 72 hours to allow for effects on cell proliferation to become apparent.
Detection Reagent The method used to measure cell viability.A luminescent ATP assay is often preferred for its high sensitivity and wide dynamic range.
Controls Samples used to validate the assay.Negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known cytotoxic drug) are essential for data normalization and quality control.
Data Analysis The method for interpreting the results.The half-maximal inhibitory concentration (IC₅₀) would be calculated from the dose-response curve to quantify the compound's potency.

Future Perspectives and Research Directions for 8,14 Epoxyergosta 4,22 Diene 3,6 Dione

Exploration of Undiscovered Natural Sources and Microbial Diversity

The discovery of new bioactive compounds is intrinsically linked to the exploration of biological diversity. Fungi, in particular, are a well-established, prolific source of structurally unique secondary metabolites. tandfonline.com While 8,14-Epoxyergosta-4,22-diene-3,6-dione has been identified, its distribution in nature is likely not fully mapped. Future research should prioritize the bioprospecting of fungi from underexplored and unique ecological niches. frontiersin.org

Endophytic fungi, which live symbiotically within plant tissues, are a particularly promising reservoir of novel chemistry. nih.gov These microorganisms are known to produce a vast array of secondary metabolites, sometimes mimicking compounds found in their host plants. nih.gov A significant portion of fungal endophytes remains to be discovered and investigated for their secondary metabolite production. frontiersin.org Systematic screening of endophytic fungi isolated from plants in extreme environments or those with a history of use in traditional medicine could lead to the discovery of new fungal strains that produce this compound or structurally related, novel epoxy-ergostanes. In 2023 alone, over one-third of newly reported fungal compounds were derived from plant-associated fungi. tandfonline.com This highlights the immense potential of this microbial group.

Table 1: Potential Arenas for Fungal Bioprospecting

Ecological Niche Rationale Potential Outcome
Mangrove Ecosystems High biodiversity and unique environmental stressors may drive the evolution of unique metabolic pathways in fungi. vulcanchem.com Isolation of novel fungal species, such as Aspergillus awamori, capable of producing new ergostane (B1235598) steroids. vulcanchem.com
Medicinal Plants Endophytes from these plants are a known source of bioactive compounds with pharmacological relevance. cambridge.orgnih.gov Discovery of endophytes that produce this compound or similar bioactive steroids.
Extreme Environments Fungi adapted to harsh conditions (e.g., high salinity, extreme temperatures) may possess unique enzymatic machinery leading to novel chemical structures. Identification of robust fungal strains for biotechnological production and discovery of new derivatives.
Marine Environments Marine-derived fungi are a significant source of new natural products, rivaling plant-based sources. tandfonline.com Uncovering new fungal genera that produce epoxy-ergostanes.

Biotechnological Optimization for Enhanced Production

To facilitate in-depth biological studies and potential commercialization, a sustainable and high-yield source of this compound is essential. Biotechnological approaches using the native fungal producer or a heterologous host offer a scalable and eco-friendly alternative to total chemical synthesis or extraction from limited natural sources. nrfhh.com

The production of secondary metabolites by fungi is highly sensitive to cultivation conditions. frontiersin.org Optimizing the fermentation process is a critical step toward maximizing the yield of the target compound. This involves a systematic variation of physical and chemical parameters. Strategies include modifying media components, such as carbon and nitrogen sources, and introducing elicitors—molecules that trigger a stress response in the fungus and stimulate secondary metabolite production. cambridge.orgresearchgate.net

Multi-stage fermentation strategies have also proven effective for enhancing the production of other steroid compounds like androst-1,4-diene-3,17-dione (ADD). plos.orgnih.gov This could involve an initial stage focused on rapid biomass accumulation followed by a second stage where conditions are shifted to favor secondary metabolism and product formation. plos.orgresearchgate.net For instance, using an optimal initial carbon source like fructose (B13574) can increase biomass and eliminate lag phases in production. plos.org

Table 2: Strategies for Fermentation Optimization

Strategy Description Example Application
Media Optimization Systematically altering nutrient sources (carbon, nitrogen) and trace elements in the culture medium. Testing various sugars and peptones to find the optimal combination for fungal growth and product yield.
Elicitation Adding biotic or abiotic elicitors (e.g., chitosan, methyl jasmonate, fungal carbohydrates) to the culture to induce secondary metabolite biosynthesis. cambridge.org Introducing oligosaccharides from other fungi to potentially enhance diosgenin (B1670711) production, a principle applicable to other steroids. cambridge.org
Precursor Feeding Supplementing the culture with inexpensive biosynthetic precursors to channel metabolic flux towards the desired product. researchgate.net Adding ergosterol (B1671047) to the fermentation of Polyporus sordida to induce the production of its metabolites. researchgate.net
Two/Three-Stage Fermentation Dividing the fermentation into distinct phases for growth and production, often involving different nutrient feeds. plos.org A first stage using fructose for biomass growth, followed by a second stage with glucose feeding to maintain metabolism for ADD production. nih.gov

Modern genetic engineering techniques offer powerful tools for rationally redesigning fungal metabolism to enhance the production of valuable compounds. nih.gov Since many fungi that produce terpenoids and steroids have their biosynthetic genes organized in clusters (BGCs), these BGCs are prime targets for genetic manipulation. nih.gov

Key strategies include overexpressing rate-limiting enzymes in the ergostane biosynthetic pathway. For terpenoid synthesis in yeast, for example, overexpressing HMG-CoA reductase is a common target to increase the precursor pool. oup.com Similar approaches could be applied to the fungal producer of this compound. Furthermore, techniques for pathway reconstruction, where biosynthetic genes from different organisms are assembled in a host strain, could generate novel derivatives. tandfonline.com The affordability of genome sequencing makes it feasible to identify the specific BGC responsible for the compound's synthesis, paving the way for targeted genetic modifications. nih.govresearchgate.net

Innovative Chemical Synthesis and Derivatization Strategies for Improved Bioactivity

While natural products provide excellent starting points, their biological activity can often be improved through chemical modification. Semi-synthesis, where a naturally produced precursor is chemically altered, is a powerful strategy to create derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net

Future research should focus on using this compound as a chemical scaffold. The dione (B5365651) functionalities at positions 3 and 6, as well as the double bonds, are reactive sites amenable to chemical modification. For example, studies on other ergostane steroids have shown that creating derivatives can lead to compounds with greater cytotoxic activity against cancer cells compared to the parent molecule. researchgate.net The increased lipophilicity of a derivative can sometimes allow more of the compound to cross the cell membrane, enhancing its effect. researchgate.net Exploring reactions such as reduction, oxidation, and addition to the carbon skeleton could yield a library of novel compounds for biological screening.

Deeper Elucidation of Specific Molecular Targets and Signaling Pathways

A critical gap in the current knowledge of this compound is its mechanism of action. Understanding how this molecule interacts with cellular components is fundamental to developing it for any therapeutic purpose. Steroid compounds are well-known to exert their effects by modulating complex signaling pathways, often by interacting with nuclear receptors or other key proteins. nih.govnih.gov

Future research must employ a range of modern molecular biology and proteomic techniques to identify the specific protein targets of this epoxy-ergostane. Identifying these targets will clarify which signaling pathways are modulated. For example, many steroids influence pathways regulated by protein kinase A (PKA) or protein kinase C (PKC). nih.gov In the context of cancer, steroid receptors like the estrogen receptor (ER) are modulated by multiple growth factor and cytokine signaling pathways. nih.gov Determining if this compound affects such pathways, or perhaps entirely different ones, is a top priority. This knowledge will not only explain its observed biological activities but also help predict potential applications and side effects.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more agents are used together, is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases. The rationale is that compounds acting on different targets or through different mechanisms can produce a synergistic effect, where the combined efficacy is greater than the sum of their individual effects.

Future studies should investigate the potential of this compound to act in synergy with other bioactive compounds. This could include conventional chemotherapeutic drugs or other natural products. For example, research has shown that crude extracts of secondary metabolites from fungi like Aspergillus niger and Trichoderma lixii can exhibit synergistic antimicrobial effects when combined with other agents. nih.gov Such combinations can lead to enhanced activity and potentially overcome drug resistance mechanisms. nih.gov Screening this compound in combination with a panel of known drugs against various disease models (e.g., cancer cell lines, multi-drug resistant bacteria) could reveal powerful synergistic interactions and open up new therapeutic avenues.

Advanced Computational and In Silico Studies for Lead Optimization

The advancement of computational chemistry and molecular modeling has opened new avenues for the lead optimization of natural products, including the complex ergostane steroid this compound. While specific in silico studies on this particular compound are not extensively documented in publicly available literature, the application of these techniques to structurally similar molecules provides a clear framework for future research directions. These computational methods are instrumental in refining the structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

Molecular docking, a prominent in silico tool, could be employed to predict the binding orientation and affinity of this compound and its prospective analogues within the active site of a biological target. For instance, studies on other ergostane derivatives have successfully utilized molecular docking to investigate their interactions with therapeutic targets. This approach allows for a rational, structure-based design of new derivatives with potentially improved biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational strategy. By developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can guide the synthesis of novel analogues of this compound with enhanced potency. This methodology relies on the systematic modification of the lead structure and the subsequent evaluation of the biological effects of these changes.

Furthermore, molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its target protein. An MD simulation of the this compound-protein complex would provide valuable insights into the stability of the binding and the conformational changes that occur upon interaction. This information is crucial for understanding the mechanism of action at a molecular level and for designing derivatives with optimized binding characteristics. The use of advanced computational methods, such as scaffold-aware variational autoencoders, could further accelerate the discovery of novel drug candidates based on the ergostane scaffold. nih.gov

The table below summarizes the potential applications of various computational techniques in the lead optimization of this compound.

Computational MethodApplication in Lead OptimizationPotential Insights for this compound
Molecular Docking Predicts the preferred binding mode and affinity of a ligand to a target protein.Identification of key amino acid residues interacting with the compound; guidance for designing derivatives with improved binding.
QSAR Establishes a mathematical relationship between chemical structure and biological activity.Prediction of the biological activity of unsynthesized analogues; identification of structural features crucial for activity.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Assessment of the stability of the ligand-protein complex; understanding of conformational changes upon binding.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of the drug-likeness of derivatives, reducing late-stage failures in drug development.

The strategic implementation of these advanced computational and in silico studies holds significant promise for the future development of this compound as a therapeutic agent. By providing a deeper understanding of its structure-activity relationships, these methods can guide the rational design of more effective and safer derivatives.

Q & A

Q. What are the primary natural sources of 8,14-Epoxyergosta-4,22-diene-3,6-dione, and how is it isolated for experimental use?

The compound is primarily isolated from endophytic fungi associated with plants in the Asteraceae family, such as Papulaspora immersa and Nigrospora sphaerica. Isolation involves solvent extraction (e.g., methanol), followed by sequential column chromatography and preparative HPLC for purification. Purity is confirmed via GC and HPLC analyses (>98%) .

Q. What spectroscopic methods are critical for structural identification of this compound?

Mass spectrometry (MS) and retention index (RI) comparisons are essential. Key MS fragments include M+ m/z 424 (indicating unsaturation in the side chain) and fragment ions like m/z 285 (C-17 side-chain cleavage). Retention properties and fragmentation patterns are cross-validated against in-house libraries and literature data for stigmastane derivatives .

Q. What are the known biological activities of this compound in preliminary assays?

It exhibits cytotoxicity against HL-60 promyelocytic leukemia cells, inducing G2/M cell cycle arrest and autophagy-associated death. Proteomic studies show reduced tubulin isoforms, 14-3-3γ protein, and histone levels, suggesting epigenetic modulation .

Advanced Research Questions

Q. How does this compound mechanistically disrupt the G2/M phase in leukemia cells?

The compound downregulates tubulin α/β isoforms, impairing microtubule dynamics required for mitosis. Concurrently, it reduces 14-3-3γ protein expression, which normally sequesters pro-apoptotic factors like Bad. Oxidative stress in mitochondria further triggers autophagy via ROS accumulation. Experimental validation requires:

  • Flow cytometry for cell cycle profiling.
  • Western blotting for tubulin, 14-3-3γ, and autophagy markers (LC3-II).
  • ROS detection assays (e.g., DCFH-DA staining) .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-oxidant effects) be reconciled?

Context-dependent effects are observed:

  • Anti-inflammatory activity arises from thymosin β4 and RhoGDI2 overexpression, which inhibit NF-κB signaling .
  • Pro-oxidant effects occur in cancer cells due to mitochondrial ROS overproduction.
    To resolve contradictions, researchers should:
  • Compare cell-type-specific proteomic responses.
  • Use antioxidant co-treatments (e.g., NAC) to isolate ROS-dependent mechanisms .

Q. What experimental approaches are recommended to study its epigenetic modulation?

Histone reduction suggests chromatin remodeling. Key methods include:

  • Chromatin immunoprecipitation (ChIP) for histone H3/H4 acetylation.
  • RNA-seq to identify dysregulated oncogenes (e.g., MYC).
  • DNMT/HDAC inhibitor co-treatments to test synergism .

Q. How does this compound affect stem cell differentiation?

In C3H10T1/2 mesenchymal stem cells, it inhibits adipogenesis (lipid accumulation) and promotes osteogenesis (alkaline phosphatase activity). Methodological steps:

  • Adipogenic induction with insulin/IBMX, followed by Oil Red O staining.
  • Osteogenic induction with BMP-2, followed by Alizarin Red staining.
  • RT-PCR for adipogenic (PPARγ) and osteogenic (Runx2) markers .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep in airtight containers at -20°C under inert gas (N2) to prevent oxidation.
  • Handling : Use PPE (gloves, goggles) and avoid prolonged skin contact.
  • Solubility : DMSO is preferred for in vitro assays (test concentrations ≤0.1% to avoid cytotoxicity) .

Q. How can researchers address variability in bioactivity across studies?

  • Standardize fungal source material (e.g., use authenticated strains from culture collections).
  • Validate compound purity via NMR (e.g., confirm epoxy and dione functional groups).
  • Include positive controls (e.g., paclitaxel for microtubule disruption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.